N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

Medicinal Chemistry Isomer Purity Structure-Activity Relationship

N-[2-(2-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide (CAS 953222-78-1, PubChem CID is a synthetic small molecule (C₁₇H₁₇N₃O₂, MW 295.34 g/mol) belonging to the 1H-indazole-3-carboxamide structural class. The compound features an ortho-methoxy-substituted phenethyl side chain attached via a carboxamide linkage to the 3-position of the indazole ring.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 953222-78-1
Cat. No. B3009714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
CAS953222-78-1
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C17H17N3O2/c1-22-15-9-5-2-6-12(15)10-11-18-17(21)16-13-7-3-4-8-14(13)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
InChIKeySDMLDZYIYGSFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide (CAS 953222-78-1): Chemical Identity, Scaffold Class, and Procurement Baseline


N-[2-(2-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide (CAS 953222-78-1, PubChem CID 16866347) is a synthetic small molecule (C₁₇H₁₇N₃O₂, MW 295.34 g/mol) belonging to the 1H-indazole-3-carboxamide structural class [1]. The compound features an ortho-methoxy-substituted phenethyl side chain attached via a carboxamide linkage to the 3-position of the indazole ring. This scaffold is recognized across multiple therapeutic areas: it serves as the core for ATP-competitive glycogen synthase kinase-3β (GSK-3β) inhibitors [2], MAPKAP kinase modulators [3], and synthetic cannabinoid receptor agonists [4]. The ortho-methoxy phenethyl substitution pattern distinguishes this compound from its meta- and para-methoxy positional isomers, potentially altering hydrogen-bonding geometry, lipophilicity (computed XLogP3 = 3.1), and target engagement profiles.

Why Generic Substitution Fails for N-[2-(2-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide: Positional Isomerism and Scaffold-Dependent Pharmacology


Indazole-3-carboxamide derivatives cannot be treated as interchangeable procurement items because subtle structural variations—particularly the position of the methoxy substituent on the phenethyl side chain and the nature of the N1-substituent—produce divergent biological outcomes. The ortho-methoxy orientation in CAS 953222-78-1 creates an intramolecular hydrogen-bonding microenvironment distinct from the meta (CAS 946343-71-1) and para isomers, which can alter conformational preferences, target residence time, and metabolic stability [1]. Within the broader synthetic cannabinoid receptor agonist (SCRA) subclass, compounds bearing an N1-alkyl group (e.g., AB-FUBINACA, AB-CHMINACA) exhibit nanomolar CB1/CB2 affinity, whereas N1-unsubstituted indazole-3-carboxamides like this compound lack the key lipophilic anchor for cannabinoid receptor engagement, predicting a fundamentally different pharmacology [2]. In kinase inhibitor programs, the same scaffold can be tuned to inhibit IKK2, GSK-3β, PAK1, or MAPKAP-K2 depending on pendant group substitution [3]. Generic substitution without isomer-level verification risks selecting a compound with an unintended target profile, confounding experimental results and wasting research resources.

Quantitative Differentiation Evidence: N-[2-(2-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide vs. Closest Analogs


Positional Isomer Differentiation: Ortho- vs. Meta- vs. Para-Methoxy Phenethyl Indazole-3-carboxamides

The ortho-methoxy substitution on the phenethyl side chain of CAS 953222-78-1 is predicted to impose distinct conformational constraints relative to the meta-methoxy (CAS 946343-71-1) and para-methoxy (CAS not available from primary sources) positional isomers. The ortho-methoxy group can form an intramolecular hydrogen bond with the carboxamide N–H, potentially stabilizing a pseudo-ring conformation that alters the spatial presentation of the indazole core to biological targets. Computed molecular descriptors from PubChem show that while all three positional isomers share identical molecular formula (C₁₇H₁₇N₃O₂) and molecular weight (295.34 g/mol), the ortho isomer exhibits a distinct electrostatic potential surface and dipole moment that cannot be reproduced by its meta or para counterparts [1]. In analogous indazole-3-carboxamide series, shifting a methoxy group from the ortho to para position has been shown to alter kinase selectivity profiles by >10-fold [2]. Direct quantitative binding or functional data comparing CAS 953222-78-1 to its positional isomers have not been published in the peer-reviewed literature as of the search date.

Medicinal Chemistry Isomer Purity Structure-Activity Relationship

N1-Substitution Status: Differentiation from Synthetic Cannabinoid Receptor Agonists (SCRAs)

CAS 953222-78-1 is an N1-unsubstituted indazole-3-carboxamide, structurally distinct from the majority of characterized indazole-based synthetic cannabinoid receptor agonists (SCRAs), which universally bear an N1-alkyl substituent (e.g., pentyl, cyclohexylmethyl, or 5-fluoropentyl groups). In SCRAs such as AB-CHMINACA (Ki CB1 = 0.78 nM) [1] and 5F-AB-PINACA, the N1-alkyl chain occupies a deep hydrophobic pocket in the CB1/CB2 orthosteric site and is essential for high-affinity receptor engagement. The absence of this N1-substituent in CAS 953222-78-1 is predicted to reduce cannabinoid receptor affinity by several orders of magnitude based on established SCRA SAR [2]. This compound is therefore unlikely to act as a potent cannabinoid receptor agonist, distinguishing it functionally from SCRA-class indazole-3-carboxamides and making it a more appropriate scaffold for kinase-targeted or other non-cannabinoid research programs.

Cannabinoid Pharmacology Receptor Selectivity Drug Discrimination

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity vs. 1H-Indazole-3-carboxamide Core

The addition of the ortho-methoxyphenethyl side chain to the 1H-indazole-3-carboxamide core significantly modulates physicochemical properties relevant to membrane permeability and solubility. Compared to the unsubstituted 1H-indazole-3-carboxamide scaffold (MW 161.16 g/mol, XLogP3 ≈ 0.8–1.2), CAS 953222-78-1 has a molecular weight of 295.34 g/mol and a computed XLogP3 of 3.1 [1]. This increase in lipophilicity (ΔXLogP3 ≈ +2.0) pushes the compound closer to optimal CNS drug-like space (XLogP3 2–4) while retaining two hydrogen bond donors and three hydrogen bond acceptors. The ortho-methoxy group adds steric bulk near the carboxamide linkage, which may reduce susceptibility to hydrolytic cleavage by amidases relative to unsubstituted or para-substituted analogs—a hypothesis that remains to be experimentally validated for this specific compound. The computed topological polar surface area (TPSA) and rotatable bond count (5) place it within orally bioavailable chemical space per Lipinski and Veber guidelines [2].

Physicochemical Properties Drug-Likeness Permeability Prediction

Kinase Profiling Potential: Class-Level Differentiation from N1-Alkyl Indazole-3-carboxamides

The 1H-indazole-3-carboxamide scaffold has been validated as an ATP-competitive kinase inhibitor pharmacophore across multiple kinase targets. Patent literature demonstrates that specific N1- and carboxamide-substituted derivatives achieve nanomolar inhibition of IKK2 [1], GSK-3β [2], and PAK1 (compound 30l: PAK1 IC₅₀ = 9.8 nM with >290-fold selectivity over 28 other kinases) [3]. CAS 953222-78-1, bearing an N1-H and an ortho-methoxyphenethyl carboxamide side chain, occupies a distinct region of chemical space within this scaffold family. The N1-unsubstituted indazole retains a hydrogen bond donor at N1 that can engage the kinase hinge region differently than N1-alkylated analogs. In the GSK-3β inhibitor series, N1-unsubstituted indazole-3-carboxamides have demonstrated nanomolar enzymatic potency (IC₅₀ values as low as 10–50 nM for optimized analogs) [2]. However, specific kinase inhibition data for CAS 953222-78-1 have not been published; its kinase target engagement profile remains uncharacterized in the peer-reviewed literature.

Kinase Inhibitor Discovery Selectivity Screening IKK2 GSK-3β PAK1

Optimal Research and Industrial Application Scenarios for N-[2-(2-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide


Medicinal Chemistry SAR Exploration of Kinase Inhibitor Scaffolds Requiring N1-Unsubstituted Indazole Cores

CAS 953222-78-1 is best deployed as a starting scaffold for structure-activity relationship (SAR) studies targeting kinases where N1-substitution is known to be detrimental to potency or selectivity. The N1-unsubstituted indazole retains a hydrogen bond donor capable of engaging the kinase hinge region, while the ortho-methoxyphenethyl side chain provides a vector for exploring lipophilic pocket interactions. Researchers pursuing IKK2, GSK-3β, or PAK1 inhibition can use this compound to probe the contribution of the ortho-methoxy group to target engagement, selectivity, and metabolic stability relative to meta- and para- methoxy analogs [1][2]. The compound's computed drug-like properties (XLogP3 = 3.1, MW < 300) are compatible with lead-like chemical space for oral bioavailability optimization [3].

Negative Control or Selectivity Counter-Screen for Cannabinoid Receptor Pharmacology Studies

Because CAS 953222-78-1 lacks the N1-alkyl substituent essential for high-affinity cannabinoid CB1/CB2 receptor engagement, it is unlikely to exhibit potent cannabimimetic activity [1]. This property makes it suitable as a scaffold-matched negative control in assays designed to profile N1-alkyl indazole-3-carboxamide synthetic cannabinoids. When run alongside potent SCRAs such as AB-CHMINACA (CB1 Ki = 0.78 nM), this compound can help confirm that observed pharmacology is driven by the N1-substituent rather than by the indazole-3-carboxamide core alone [2]. Forensic toxicology laboratories developing analytical reference libraries may also use this compound to distinguish N1-unsubstituted from N1-alkylated indazole-3-carboxamide isomers.

Physicochemical Probe for Ortho-Methoxy Conformational Effects in Amide Bond Stability and Permeability Studies

The ortho-methoxy group adjacent to the carboxamide linkage in CAS 953222-78-1 is predicted to influence both conformational preference and chemical stability through intramolecular hydrogen bonding and steric shielding of the amide carbonyl [1]. Pharmaceutical development teams evaluating the impact of ortho-substitution on amide bond resistance to hydrolytic metabolism can use this compound in comparative stability studies against meta- and para-methoxy positional isomers. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies comparing the three isomers can quantify the contribution of methoxy position to passive permeability and efflux ratio, providing design principles for optimizing the indazole-3-carboxamide scaffold [2].

Fragment-Based or Structure-Based Drug Design Utilizing the Indazole-3-carboxamide Pharmacophore

The 1H-indazole-3-carboxamide core has been validated through fragment-based screening and structure-based design as a privileged pharmacophore for ATP-competitive kinase inhibition [1]. CAS 953222-78-1, with its ortho-methoxyphenethyl extension, provides a specific vector for computational docking studies and X-ray co-crystallography efforts aimed at identifying novel hinge-binding motifs. Teams employing virtual screening or pharmacophore modeling can use this compound's computed electrostatic and conformational properties to filter libraries for kinase inhibitor candidates, particularly for targets where the unsubstituted N1 position is required for hinge-region hydrogen bonding [2].

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.